Linerixibat

Description

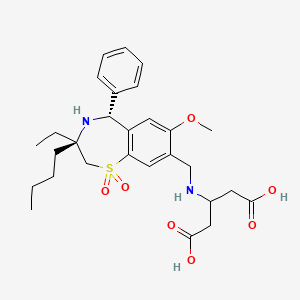

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVOBIGEBDYTP-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345982-69-5 | |

| Record name | Linerixibat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2330672 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINERIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Linerixibat mechanism of action in cholestatic pruritus

An In-depth Technical Guide to the Mechanism of Action of Linerixibat in Cholestatic Pruritus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholestatic pruritus, a debilitating and often relentless itch, is a primary symptom for patients with cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[1] The pathophysiology, while complex, is increasingly understood to be driven by the systemic accumulation of bile acids, which act as pruritogens.[2][3] this compound (GSK2330672) is an investigational, orally administered, minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT).[1][4] By targeting IBAT in the terminal ileum, this compound potently interrupts the enterohepatic circulation of bile acids, leading to a reduction in serum bile acid levels and a significant alleviation of cholestatic pruritus. This document provides a detailed overview of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the therapeutic action of this compound.

The Pathophysiology of Cholestatic Pruritus

Cholestasis, characterized by impaired bile flow, leads to the accumulation of bile acids in the systemic circulation. While multiple factors have been implicated in the resulting pruritus, compelling evidence points to bile acids as key signaling molecules that activate sensory neurons to induce the sensation of itch.

The critical link between bile acids and pruritus is the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor expressed on a subset of human dorsal root ganglion (DRG) sensory neurons.

Key steps in the signaling pathway include:

-

Receptor Activation: Elevated circulating bile acids, such as deoxycholic acid and chenodeoxycholic acid, bind to and activate MRGPRX4 on peripheral sensory neurons.

-

G-Protein Signaling: MRGPRX4 activation engages a Gq-dependent signaling pathway.

-

Downstream Cascade: This leads to the activation of Phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+).

-

Neuronal Depolarization: The rise in intracellular Ca2+ triggers neuronal activation and the transmission of an itch-specific signal to the central nervous system.

This mechanism is distinct from histamine-mediated itch, explaining why antihistamines are often ineffective in treating cholestatic pruritus.

Figure 1: Bile Acid Signaling Pathway in Cholestatic Pruritus.

This compound: Core Mechanism of Action

This compound's therapeutic strategy is to reduce the systemic load of the pruritogenic bile acids. It achieves this by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).

IBAT is a protein located on the epithelial cells of the terminal ileum responsible for reabsorbing approximately 95% of bile acids, allowing them to return to the liver via the portal vein. This process is known as enterohepatic circulation.

By competitively inhibiting IBAT, this compound blocks this reabsorption pathway. This interruption of the enterohepatic circulation results in:

-

Increased excretion of bile acids in the feces.

-

A subsequent decrease in the total serum bile acid pool.

-

Reduced activation of MRGPRX4 on sensory neurons, leading to the alleviation of pruritus.

This compound itself is designed for minimal systemic absorption, confining its activity to the gastrointestinal tract to maximize efficacy at the target site and minimize systemic side effects.

Figure 2: this compound's Inhibition of Enterohepatic Circulation.

Preclinical and In Vitro Evidence

The mechanism of this compound is supported by robust preclinical data. In vitro assays confirmed its high potency and selectivity for the target transporter.

Experimental Protocol: In Vitro IBAT Inhibition Assay

A common method to determine the inhibitory activity of a compound on IBAT/ASBT involves using a cell line (e.g., HEK293 or CHO cells) stably transfected to express the human IBAT protein. The protocol generally follows these steps:

-

Cell Culture: Transfected cells are cultured to confluence in appropriate multi-well plates.

-

Compound Incubation: Cells are pre-incubated for a defined period with varying concentrations of the test compound (this compound).

-

Substrate Addition: A radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid) is added to the wells.

-

Uptake Measurement: After a short incubation period, the uptake reaction is stopped by washing the cells with an ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of intracellular radiolabeled substrate is quantified using liquid scintillation counting.

-

Data Analysis: The rate of bile acid uptake at each this compound concentration is compared to the control (no inhibitor) to calculate the half-maximal inhibitory concentration (IC50).

Preclinical Data

| Parameter | Value | Target/Model | Description |

| IC50 | 42 nM | Human ASBT (IBAT) | Demonstrates high-potency inhibition of the target transporter in vitro. |

| Bile Acid Reabsorption | >45% Reduction | Rat Model (10 mg/kg dose) | In vivo administration significantly reduced bile acid reabsorption, confirming target engagement. |

| Itch Behavior | Increased | Humanized MRGPRX4 Mice | Mice expressing human MRGPRX4 showed increased scratching in response to bile acids and in a cholestasis model, validating the target pathway. |

Clinical Development and Efficacy

This compound has been evaluated in a series of clinical trials, demonstrating significant efficacy in reducing pruritus in patients with PBC.

Experimental Protocol: Phase 3 GLISTEN Trial (NCT04950127)

The GLISTEN trial was a pivotal study assessing the efficacy and safety of this compound.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population: 238 adult patients with PBC and moderate-to-severe cholestatic pruritus (defined as a Worst Itch Numerical Rating Scale [WI-NRS] score of ≥4).

-

Randomization & Treatment: Patients were randomly assigned (1:1) to receive either oral this compound 40 mg twice daily or a matching placebo for a 24-week treatment period.

-

Primary Endpoint: The change from baseline in the monthly average WI-NRS score over 24 weeks. The WI-NRS is a patient-reported scale from 0 (no itch) to 10 (worst imaginable itch).

-

Key Secondary Endpoints: Included the change in WI-NRS at week 2, change in itch-related sleep interference (measured on a 0-10 NRS), and the proportion of patients achieving a clinically meaningful itch improvement (≥3-point reduction in WI-NRS).

Figure 3: Simplified Workflow of the Phase 3 GLISTEN Trial.

Clinical Efficacy Data

The GLISTEN trial successfully met its primary and key secondary endpoints, demonstrating a rapid and sustained improvement in cholestatic pruritus.

Table 1: Key Efficacy Results from the Phase 3 GLISTEN Trial

| Endpoint | This compound | Placebo | Adjusted Mean Difference [95% CI] | p-value |

|---|---|---|---|---|

| LS Mean Change in Monthly WI-NRS over 24 Weeks (Primary) | -2.86 | -2.15 | -0.72 [-1.15, -0.28] | 0.0013 |

| LS Mean Change in WI-NRS at Week 2 | N/A | N/A | -0.71 [-1.07, -0.34] | <0.001 |

| LS Mean Change in Sleep Interference NRS over 24 Weeks | N/A | N/A | -0.53 [-0.98, -0.07] | 0.024 |

| Clinically Meaningful Response at Week 24 (≥3-point WI-NRS reduction) | 56% | 43% | 13% [0%, 27%] | 0.043 |

LS = Least Squares; CI = Confidence Interval; WI-NRS = Worst Itch Numerical Rating Scale

Data from an earlier Phase 2a crossover study also showed that after 14 days of treatment, this compound significantly reduced serum total bile acid concentrations by 50% (p<0.0001) and increased serum C4 (a marker of bile acid synthesis) by 3.1-fold (p<0.0001), confirming the mechanism of action.

Safety and Tolerability

The safety profile of this compound is consistent with its mechanism of action. By redirecting bile acids to the colon, the most frequently reported adverse events are gastrointestinal in nature. In the GLISTEN trial, diarrhea was reported in 61% of patients receiving this compound compared to 18% in the placebo group, and abdominal pain was reported in 18% versus 3%, respectively. These events were generally mild to moderate in severity.

Conclusion

This compound represents a targeted therapeutic approach for cholestatic pruritus in PBC. Its mechanism of action is well-defined, beginning with the potent and selective inhibition of the ileal bile acid transporter. This interrupts the enterohepatic circulation, leading to a reduction in the systemic bile acid load. By decreasing the concentration of these pruritogenic molecules, this compound reduces the activation of the MRGPRX4 itch-signaling pathway in sensory neurons. Robust preclinical data and compelling results from Phase 3 clinical trials validate this mechanism, demonstrating that this compound provides rapid, statistically significant, and clinically meaningful relief from the debilitating symptom of cholestatic pruritus.

References

Linerixibat: A Technical Guide to a Novel Ileal Bile Acid Transporter (IBAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linerixibat (GSK2330672) is an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, this compound disrupts the enterohepatic circulation, leading to a reduction in serum bile acid levels.[2][3] This mechanism of action holds significant therapeutic potential for cholestatic diseases, particularly for the alleviation of debilitating pruritus associated with primary biliary cholangitis (PBC).[4] Clinical trials have demonstrated this compound's efficacy in reducing itch and improving sleep in patients with PBC.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols relevant to its development.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). IBAT is the primary transporter responsible for the reabsorption of approximately 95% of bile acids from the lumen of the terminal ileum back into the portal circulation.

In cholestatic conditions such as PBC, the impaired flow of bile leads to an accumulation of bile acids in the systemic circulation, which is believed to be a major contributor to the pathogenesis of pruritus. By inhibiting IBAT, this compound increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and lowering serum bile acid concentrations. This, in turn, is thought to alleviate the downstream effects of bile acid accumulation, including pruritus.

The inhibition of bile acid reuptake also leads to a compensatory increase in the synthesis of bile acids from cholesterol in the liver, a process that can be monitored by measuring serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.

Figure 1: Mechanism of this compound in the Enterohepatic Circulation.

Quantitative Data

Pharmacokinetics

| Parameter | Value | Reference |

| Oral Bioavailability | Very low | |

| Absorption | Minimally absorbed from the gastrointestinal tract | |

| Primary Route of Elimination | Fecal excretion |

Pharmacodynamics

| Biomarker | Effect of this compound | Reference |

| Serum Bile Acids | Significant reduction | |

| 7α-hydroxy-4-cholesten-3-one (C4) | Dose-dependent increase | |

| Fibroblast Growth Factor 19 (FGF19) | Decrease |

Efficacy Data

The GLIMMER trial was a dose-ranging study to evaluate the efficacy and safety of this compound in patients with PBC and moderate-to-severe pruritus.

| Treatment Arm | Change from Baseline in Monthly Itch Score (post-hoc analysis) | p-value vs. Placebo | Reference |

| Placebo | - | - | |

| This compound 180 mg once daily | Significant improvement | 0.0424 | |

| This compound 40 mg twice daily | Significant improvement | 0.0105 | |

| This compound 90 mg twice daily | Significant improvement | 0.0370 |

The GLISTEN trial was a pivotal study that confirmed the efficacy and safety of this compound 40 mg twice daily.

| Endpoint | This compound 40 mg BID (n=119) | Placebo (n=119) | Adjusted Mean Difference (95% CI) | p-value | Reference |

| Change from Baseline in Monthly Worst Itch NRS over 24 weeks (Primary Endpoint) | -2.86 | -2.15 | -0.72 (-1.15, -0.28) | 0.0013 | |

| Change from Baseline in Worst Itch NRS at Week 2 | -1.78 | -1.07 | -0.71 (-1.07, -0.34) | <0.001 | |

| Change from Baseline in Itch-Related Sleep Interference NRS over 24 weeks | -2.77 | -2.24 | -0.53 (-0.98, -0.07) | 0.024 | |

| Proportion of Patients with ≥3-point Reduction in Worst Itch NRS at Week 24 | 56% | 43% | 13% (0%, 27%) | 0.043 (nominal) |

Safety Data

The most common adverse events associated with this compound are gastrointestinal in nature, consistent with its mechanism of action.

| Treatment Arm | Incidence of Diarrhea | Reference |

| Placebo | 11% | |

| This compound 20 mg once daily | 38% | |

| This compound 90 mg once daily | 65% | |

| This compound 180 mg once daily | 67% | |

| This compound 40 mg twice daily | 52% | |

| This compound 90 mg twice daily | 68% |

| Adverse Event | This compound 40 mg BID (n=119) | Placebo (n=118) | Reference |

| Diarrhea | 61% | 18% | |

| Abdominal Pain | 18% | 3% | |

| Treatment Discontinuation due to Diarrhea | 4% | <1% |

Experimental Protocols

In Vitro IBAT Inhibition Assay

This protocol describes a representative cell-based assay to determine the inhibitory activity of a compound against the ileal bile acid transporter.

Figure 2: Experimental Workflow for an In Vitro IBAT Inhibition Assay.

Materials:

-

Cells stably expressing human IBAT (e.g., CHO-hIBAT)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound and control compounds

-

Radiolabeled bile acid (e.g., [3H]-taurocholic acid)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Cell lysis buffer

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed the IBAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a dilution series of this compound and any positive/negative control compounds in the assay buffer.

-

Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the compound dilutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Add the radiolabeled bile acid to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for substrate uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of bile acid uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Bile Duct Ligation (BDL) Model in Rodents

The BDL model is a widely used surgical procedure in rodents to induce cholestasis and study the effects of potential therapeutic agents.

Materials:

-

Male rats or mice

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, retractors)

-

Suture material (e.g., 4-0 silk)

-

Surgical microscope or loupes

-

Warming pad

-

Analgesics and antibiotics

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal using a suitable anesthetic agent. Shave the abdominal area and sterilize the surgical site with an antiseptic solution.

-

Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

-

Bile Duct Identification: Gently retract the liver to visualize the common bile duct.

-

Ligation: Carefully isolate the common bile duct from the surrounding tissue. Ligate the bile duct in two locations with suture material. For a complete obstruction, the duct can be transected between the two ligatures.

-

Closure: Close the abdominal wall in layers using appropriate suture material.

-

Post-operative Care: Administer analgesics to manage pain and antibiotics to prevent infection. Monitor the animal for recovery and signs of distress.

-

Outcome Assessment: At a predetermined time point post-surgery, euthanize the animals and collect blood and liver tissue for analysis of markers of cholestasis (e.g., serum bilirubin, bile acids, liver enzymes) and liver injury (histopathology).

Clinical Trial Design: The GLISTEN Study

The GLISTEN trial was a Phase III, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for the treatment of cholestatic pruritus in patients with PBC.

Figure 3: Logical Diagram of the GLISTEN Phase III Clinical Trial Design.

Conclusion

This compound represents a targeted therapeutic approach for the management of cholestatic pruritus in patients with PBC. Its mechanism of action, focused on the inhibition of IBAT and the subsequent reduction of the systemic bile acid load, is supported by robust clinical data demonstrating significant improvements in itch and related symptoms. The safety profile is well-characterized, with gastrointestinal side effects being the most common, as expected from its mechanism of action. The information presented in this technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and clinical application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. io.nihr.ac.uk [io.nihr.ac.uk]

- 5. gsk.com [gsk.com]

Pharmacological Profile of Linerixibat (GSK2330672): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linerixibat (formerly GSK2330672) is a potent, orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). Developed by GlaxoSmithKline, this compound is under investigation for the treatment of cholestatic pruritus, a debilitating symptom associated with primary biliary cholangitis (PBC). By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts their enterohepatic circulation, leading to a reduction in systemic bile acid levels, which are implicated as key pruritogens. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, supported by data from preclinical and clinical studies.

Mechanism of Action

This compound exerts its pharmacological effect through the selective inhibition of the ileal bile acid transporter (IBAT), a protein primarily expressed on the apical membrane of enterocytes in the terminal ileum. IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation, a process critical for maintaining the bile acid pool.

By inhibiting IBAT, this compound effectively blocks this reabsorption, leading to:

-

Increased fecal excretion of bile acids.

-

Reduced return of bile acids to the liver via the portal vein.

-

Decreased serum concentrations of total bile acids.

The reduction in systemic bile acid levels is the primary mechanism through which this compound is thought to alleviate cholestatic pruritus. Elevated circulating bile acids are considered key pruritogens in cholestatic conditions, although the precise molecular mechanisms of itch induction are still being elucidated. It is hypothesized that bile acids activate various signaling pathways in sensory neurons, leading to the sensation of itch.

Signaling Pathway of Cholestatic Pruritus and this compound's Point of Intervention

The following diagram illustrates the proposed signaling pathway in cholestatic pruritus and the mechanism of action of this compound. In cholestasis, impaired bile flow leads to the accumulation of bile acids in the systemic circulation. These bile acids are believed to contribute to pruritus through direct or indirect mechanisms, potentially involving the activation of G-protein coupled receptors like TGR5 on sensory neurons and the stimulation of autotaxin, which in turn generates lysophosphatidic acid (LPA), another potent pruritogen. This compound intervenes at the level of the enterohepatic circulation of bile acids.

Pharmacological Data

In Vitro Potency

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 42 nM | Human | Apical Sodium-Dependent Bile Acid Transporter (ASBT) expressing cells | [1] |

Pharmacokinetics in Healthy Volunteers

This compound is designed for minimal systemic absorption to restrict its pharmacological action to the gastrointestinal tract. A study in healthy male volunteers characterized its pharmacokinetic profile following oral and intravenous administration.

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Absolute Oral Bioavailability | 0.05% | N/A | [2] |

| Fraction Absorbed (fa) | 0.167% | N/A | [2] |

| Half-life (t1/2) | 6-7 hours | 0.8 hours | [2] |

| Systemic Clearance (CL) | N/A | 61.9 L/h | [3] |

| Volume of Distribution (Vd) | N/A | 16.3 L | |

| Primary Route of Elimination | >99% in feces (unchanged) | ~80% biliary/fecal, ~20% renal (both >90% unchanged) |

Note: Specific Cmax, Tmax, and AUC values for different oral doses in healthy volunteers are not publicly available in detail.

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its mechanism of action.

| Biomarker | Effect | Clinical Study | Reference |

| Serum Total Bile Acids | Dose-dependent reduction | Phase 1, Phase 2a | |

| Serum 7α-hydroxy-4-cholesten-3-one (C4) | Dose-dependent increase (marker of bile acid synthesis) | Phase 1, Phase 2a |

Clinical Efficacy

The efficacy of this compound in treating cholestatic pruritus in patients with PBC has been evaluated in several clinical trials.

Phase 2a Crossover Study (NCT01899703)

This study evaluated the efficacy and safety of this compound over a 14-day treatment period.

| Endpoint | Result | p-value | Reference |

| Change from baseline in itch score (NRS) | -57% with this compound vs. placebo | <0.0001 | |

| Reduction in itch score (NRS) vs. placebo | -23% | 0.037 | |

| Change from baseline in serum total bile acids | -50% | <0.0001 |

Phase 2b GLIMMER Study (NCT02966834)

This dose-ranging study assessed various once-daily (QD) and twice-daily (BID) regimens of this compound over 12 weeks.

| Dose Regimen | Mean Reduction in Mean Worst Daily Itch (MWDI) Score from Baseline at Week 16 | Reference |

| Placebo | -1.73 | |

| 20 mg QD | -2.19 | |

| 90 mg QD | -2.60 | |

| 180 mg QD | -2.60 | |

| 40 mg BID | -2.86 | |

| 90 mg BID | -2.25 |

Note: While all this compound groups showed a reduction in itch, the primary endpoint of mean change from baseline at week 16 was not statistically significant in the overall intent-to-treat population. However, a post-hoc analysis of the monthly itch score showed significant differences for the 180 mg QD, 40 mg BID, and 90 mg BID doses compared to placebo.

Phase 3 GLISTEN Study (NCT04950127)

This pivotal trial evaluated the efficacy and safety of this compound 40 mg BID over 24 weeks.

| Endpoint | This compound 40 mg BID | Placebo | p-value | Reference |

| LS Mean Difference in Monthly Itch Score (WI-NRS) over 24 weeks | -0.72 (95% CI: -1.15, -0.28) | N/A | 0.001 | |

| LS Mean Difference in Itch Score at Week 2 | -0.71 (95% CI: -1.07, -0.34) | N/A | <0.001 | |

| LS Mean Difference in Itch-Related Sleep Interference over 24 weeks | -0.53 (95% CI: -0.98, -0.07) | N/A | 0.024 | |

| Clinically Meaningful Itch Improvement (≥3-point reduction in WI-NRS) at Week 24 | 56% | 43% | 0.043 (nominal) |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse event is diarrhea, which is consistent with its mechanism of action of increasing bile acids in the colon.

| Adverse Event | Frequency | Severity | Reference |

| Diarrhea | Most frequent, dose-dependent | Mostly mild to moderate | |

| Abdominal Pain | Reported | Generally mild |

In the GLISTEN trial, discontinuation due to diarrhea was 4% in the this compound group versus <1% in the placebo group.

Experimental Protocols

In Vitro IBAT (ASBT/SLC10A2) Inhibition Assay

A general protocol for assessing the inhibitory potential of a compound against the apical sodium-dependent bile acid transporter (ASBT) is as follows:

Clinical Trial Design: GLIMMER (Phase 2b)

The GLIMMER study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Conclusion

This compound is a promising, targeted therapy for the treatment of cholestatic pruritus in patients with PBC. Its mechanism of action, focused on the inhibition of IBAT in the terminal ileum, directly addresses the underlying issue of systemic bile acid accumulation. With a pharmacokinetic profile characterized by minimal systemic absorption, this compound offers a localized therapeutic effect. Clinical trials have demonstrated its efficacy in reducing pruritus and improving sleep, with a manageable safety profile. The most common adverse event, diarrhea, is a predictable consequence of its mechanism of action. The positive results from the Phase 3 GLISTEN trial support the potential of this compound to become a valuable addition to the therapeutic landscape for patients suffering from the debilitating effects of cholestatic pruritus.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and is not yet approved for commercial use.

References

- 1. gsk.com [gsk.com]

- 2. GLIMMER: A Randomized Phase 2b Dose-Ranging Trial of this compound in Primary Biliary Cholangitis Patients With Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and ADME Characterization of Intravenous and Oral [14C]-Linerixibat in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Linerixibat's Impact on Bile Acid Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bile Acid Homeostasis and Cholestatic Pruritus

Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver. They are critical for the digestion and absorption of dietary fats and fat-soluble vitamins. The regulation of the bile acid pool size and composition, known as bile acid homeostasis, is maintained through a tightly controlled process of synthesis, secretion, and intestinal reabsorption called the enterohepatic circulation.

In healthy individuals, approximately 95% of bile acids are reabsorbed in the terminal ileum by the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), and returned to the liver via the portal vein[1]. In cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC), the disruption of bile flow leads to the accumulation of bile acids in the liver and systemic circulation[1]. This accumulation is believed to be a primary driver of cholestatic pruritus, a severe and often debilitating systemic itch that significantly impairs quality of life[1][2].

Linerixibat is an investigational, orally administered, selective, and minimally absorbed small-molecule inhibitor of the IBAT, developed to treat cholestatic pruritus by intentionally disrupting the enterohepatic circulation of bile acids[1].

| Parameter | Description |

| Drug Name | This compound (GSK2330672) |

| Drug Class | Ileal Bile Acid Transporter (IBAT) Inhibitor |

| Mechanism of Action | Potent and selective inhibitor of the ileal bile acid transporter (IBAT/ASBT), blocking bile acid reabsorption from the terminal ileum. |

| Primary Indication | Treatment of moderate-to-severe cholestatic pruritus associated with Primary Biliary Cholangitis (PBC). |

Core Mechanism of Action

This compound exerts its therapeutic effect by targeting the IBAT in the terminal ileum. By blocking this transporter, this compound reduces the reabsorption of bile acids, leading to their increased excretion in feces. This interruption of the enterohepatic circulation lowers the total serum bile acid (TSBA) concentration, which is hypothesized to alleviate pruritus.

Pharmacodynamic Effects on Bile Acid Homeostasis

The inhibition of IBAT by this compound initiates a cascade of downstream pharmacodynamic effects that alter bile acid homeostasis.

-

Reduced Serum Bile Acids (SBA): The primary effect is a rapid, dose-dependent reduction in total serum bile acid concentrations.

-

Reduced FGF19 Levels: Fibroblast Growth Factor 19 (FGF19) is a hormone produced in the ileum in response to bile acid uptake. It acts as a negative regulator of bile acid synthesis in the liver. By blocking bile acid reabsorption, this compound reduces FGF19 signaling.

-

Increased C4 Levels: The reduction in FGF19 feedback relieves the suppression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to an increase in the synthesis of new bile acids from cholesterol, which is measured by a rise in the serum biomarker 7α-hydroxy-4-cholesten-3-one (C4).

Clinical Efficacy in Cholestatic Pruritus

Clinical trials have demonstrated this compound's efficacy in reducing pruritus in patients with PBC. The Phase III GLISTEN trial provides the most robust data on its clinical benefit.

Phase III GLISTEN Trial Results

The GLISTEN trial was a randomized, double-blind, placebo-controlled study evaluating this compound (40 mg twice daily) in patients with PBC and moderate-to-severe pruritus.

| Endpoint | This compound | Placebo | LS Mean Difference (95% CI) | p-value |

| Primary: Change from Baseline in Monthly Worst Itch NRS over 24 Weeks | -2.86 | -2.15 | -0.72 (-1.15, -0.28) | 0.001 |

| Key Secondary: Change from Baseline in Itch NRS at Week 2 | -1.78 | -1.07 | -0.71 (-1.07, -0.34) | <0.001 |

| Key Secondary: Change in Itch-Related Sleep Interference NRS over 24 Weeks | -2.77 | -2.24 | -0.53 (-0.98, -0.07) | 0.024 |

| Responder Analysis: ≥3-point Itch NRS Reduction at Week 24 | 56% | 43% | 13% (0%, 27%) | 0.043 (nominal) |

| NRS: Numerical Rating Scale (0-10); LS: Least Squares; CI: Confidence Interval. |

Correlation Between Bile Acid Reduction and Pruritus

Data from the Phase IIb GLIMMER study established a significant correlation between the reduction in TSBA and the improvement in pruritus scores, supporting the drug's mechanism of action.

| Parameter | Finding |

| Correlation | A statistically significant positive correlation was observed between the change from baseline in TSBA Area Under the Curve (AUC₀₋₂₄) and the change in weekly itch score over 12 weeks (r = 0.52, p < 0.0001). |

| Responder Analysis | 60% of participants who achieved a ≥30% decrease in TSBA AUC₀₋₂₄ were classified as pruritus responders (defined as a ≥2-point improvement in weekly itch score). |

| Predictive Value | Baseline TSBA levels did not correlate with on-treatment pruritus improvement, suggesting they do not predict response to this compound. |

Detailed Experimental Protocols

The methodologies used in clinical trials are crucial for interpreting the data. Below are detailed descriptions of the key protocols employed.

Clinical Trial Workflow: Representative Design

The GLISTEN trial followed a standard randomized controlled trial (RCT) design to ensure robust and unbiased results.

Assessment of Pruritus and Symptoms

Patient-reported outcomes were the primary method for assessing the subjective symptom of pruritus.

-

Instrument: A 0–10 Numerical Rating Scale (NRS), where 0 represents "no itch" and 10 represents "worst itch imaginable".

-

Data Collection: Patients recorded the severity of their worst itch and its impact on sleep interference in an electronic diary. This method enhances data quality and compliance compared to paper diaries.

-

Primary Endpoint Calculation: The monthly itch score was derived from the weekly worst itch scores recorded by the patient over the treatment period.

Quantification of Serum Bile Acids and Biomarkers

The gold standard for the simultaneous and accurate quantification of multiple bile acid species in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Protein Precipitation: Serum samples are typically mixed with a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards (deuterated bile acid analogues) to precipitate proteins.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Extraction: The supernatant containing the bile acids is collected for analysis. Further solid-phase extraction (SPE) may be used for sample clean-up and concentration.

-

-

Chromatographic Separation:

-

An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate the individual bile acid species (e.g., cholic acid, chenodeoxycholic acid, and their taurine and glycine conjugates) based on their physicochemical properties before they enter the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

A triple quadrupole mass spectrometer is most commonly used, operating in Multiple Reaction Monitoring (MRM) mode.

-

This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each bile acid and internal standard, allowing for precise quantification even at low concentrations.

-

-

Method Validation: The analytical method is rigorously validated for linearity, accuracy, precision (intra- and inter-assay), recovery, and stability to ensure reliable and reproducible results, in line with regulatory guidance. The same LC-MS/MS platform can be adapted to quantify related biomarkers like C4.

Safety and Tolerability Profile

The safety profile of this compound is consistent with its mechanism of action, which involves an increase of bile acids in the colon.

| Adverse Event (AE) | This compound Incidence (%) | Placebo Incidence (%) | Notes |

| Diarrhea | 61% | 18% | The most common AE. Primarily mild to moderate in intensity. Led to treatment discontinuation in 4% of patients in the this compound group. |

| Abdominal Pain | 18% | 3% | The second most common gastrointestinal AE. |

| Data from the Phase III GLISTEN trial. |

Adverse events were predominantly gastrointestinal and generally considered manageable.

Conclusion

This compound, a selective IBAT inhibitor, effectively disrupts the enterohepatic circulation of bile acids. This mechanism leads to a reduction in serum bile acid levels, which is strongly correlated with a significant and clinically meaningful improvement in cholestatic pruritus and itch-related sleep disturbance in patients with Primary Biliary Cholangitis. Its targeted action in the gastrointestinal tract results in a predictable and manageable safety profile dominated by gastrointestinal side effects. The robust data from its clinical development program highlight this compound as a promising targeted therapy to address a significant unmet need for patients suffering from this debilitating symptom.

References

A Deep Dive into Linerixibat's Role in Systemic Bile Acid Reduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Linerixibat, an investigational oral agent, represents a targeted approach to managing cholestatic pruritus by modulating the enterohepatic circulation of bile acids.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from clinical investigations, details experimental protocols, and visualizes the core biological pathways and study designs.

Core Mechanism of Action

This compound is a highly potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][3][4] The IBAT is a protein primarily located in the terminal ileum responsible for reclaiming approximately 95% of bile acids from the intestine, allowing them to return to the liver via the portal vein. This process, known as enterohepatic circulation, is crucial for maintaining the body's bile acid pool.

In cholestatic conditions like primary biliary cholangitis (PBC), the flow of bile from the liver is impaired, leading to an accumulation of bile acids in the systemic circulation. These elevated systemic bile acid levels are believed to be a key contributor to cholestatic pruritus, a severe and often debilitating itch.

By inhibiting IBAT, this compound effectively blocks the primary pathway of bile acid reabsorption. This interruption of the enterohepatic circulation leads to an increased excretion of bile acids in the feces. The subsequent reduction in the amount of bile acids returning to the liver results in lower systemic serum bile acid concentrations, which is hypothesized to alleviate pruritus.

Quantitative Impact on Systemic Bile Acids

Clinical studies have demonstrated a dose-dependent reduction in total serum bile acids (TSBA) following this compound administration. A population kinetic-pharmacodynamic model developed from Phase 1 and 2 trial data characterized this relationship, showing that this compound treatment leads to rapid reductions in TSBA, reaching a steady state after approximately five days.

A key finding is the correlation between the reduction in serum bile acids and the improvement in pruritus. In the GLIMMER trial, a Phase 2b study, a reduction of 30% or more in the area under the curve for TSBA concentration over 24 hours (AUC0-24) was significantly correlated with an improvement in worst itch score (WIS) over a 12-week treatment period. Notably, 60% of participants who achieved this ≥30% decrease in TSBA were also pruritus responders, defined as having at least a 2-point improvement in their WIS from baseline. However, baseline TSBA levels did not appear to predict the on-treatment change in pruritus, suggesting that the degree of reduction, rather than the initial level, is more critical for symptom improvement.

| Parameter | Finding | Clinical Trial Reference | Citation |

| TSBA Reduction | Dose-dependent reduction in Total Serum Bile Acid (TSBA) AUC0-24. | Phase 1/2 Trials | |

| Time to Steady State | Steady state for TSBA reduction reached after 5 days of treatment. | Phase 1/2 Trials | |

| Correlation with Pruritus | A ≥30% decrease in TSBA AUC0-24 correlated with improved Worst Itch Score (WIS) over 12 weeks (r = 0.52, p < 0.0001). | GLIMMER (Phase 2b) | |

| Responder Analysis | 60% of patients with a ≥30% TSBA reduction were pruritus responders (≥2-point improvement in WIS). | GLIMMER (Phase 2b) | |

| Baseline TSBA | Baseline TSBA levels did not correlate with on-treatment change in pruritus. | GLIMMER (Phase 2b) |

Key Experimental Protocols

The clinical evaluation of this compound has been conducted through rigorous, multicenter, randomized, placebo-controlled trials. The GLIMMER and GLISTEN trials are pivotal studies providing substantial data on its efficacy and safety.

GLIMMER (Phase 2b Study - NCT02966834) :

-

Objective : To assess the dose-response, efficacy, and safety of this compound for cholestatic pruritus in adults with PBC.

-

Design : A multicenter, randomized, parallel-group study. The trial included a 4-week single-blind placebo run-in period, followed by a 12-week double-blind treatment phase where patients were randomized to receive either placebo or one of several this compound doses. This was followed by a 4-week single-blind placebo washout period.

-

Patient Population : Adults with a diagnosis of PBC and moderate-to-severe pruritus, defined as a numeric rating scale (NRS) score of ≥4 (on a 0-10 scale). Patients with an NRS score of ≥3 after the placebo run-in were eligible for randomization.

-

Intervention Arms : Patients were randomized to receive placebo or this compound at various doses: 20 mg, 90 mg, or 180 mg once daily, and 40 mg or 90 mg twice daily.

-

Primary Endpoint : The primary objective was to investigate the dose-related changes in the mean worst daily itch (MWDI) score from baseline to the end of the 12-week treatment period.

-

Biomarker Analysis : Serum bile acid levels were measured to assess the pharmacodynamic effect of this compound and to explore the relationship between bile acid reduction and pruritus improvement.

GLISTEN (Phase 3 Study - NCT04950127) :

-

Objective : To confirm the efficacy and safety of this compound for the treatment of cholestatic pruritus in adults with PBC.

-

Design : A double-blind, randomized, placebo-controlled trial.

-

Patient Population : Adults with PBC experiencing moderate to severe itch. Participants were either treatment-naïve, had been previously treated, or were receiving stable doses of other guideline-suggested therapies for pruritus.

-

Primary Endpoint : The trial successfully met its primary endpoint, demonstrating a statistically significant reduction from baseline in the monthly itch score over 24 weeks compared to placebo.

Adverse Events and Tolerability

The most common adverse events reported in clinical trials with this compound are gastrointestinal in nature, which is consistent with its mechanism of action. By increasing the concentration of bile acids in the colon, IBAT inhibitors can lead to increased colonic secretion and motility. Consequently, diarrhea and abdominal pain are the most frequently reported side effects. The incidence of these events, particularly diarrhea, was observed to increase with higher doses of this compound in the GLIMMER trial.

Conclusion

This compound demonstrates a clear mechanism for reducing systemic bile acid levels through the targeted inhibition of the ileal bile acid transporter. Clinical data from Phase 2 and 3 trials have established a significant, dose-dependent reduction in serum bile acids, which correlates with improvements in the primary clinical symptom of cholestatic pruritus in patients with PBC. The detailed protocols of studies like GLIMMER and GLISTEN provide a robust framework for understanding the drug's efficacy and safety profile. While gastrointestinal side effects are a known consequence of its mechanism, a well-tolerated dose has been identified for further investigation, positioning this compound as a promising future therapy for a significant unmet need in cholestatic liver disease.

References

Preclinical Profile of Linerixibat: A Targeted Approach for Cholestatic Liver Disease

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Linerixibat (GSK2330672) is an investigational, orally administered, minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT). Developed by GlaxoSmithKline, this compound is primarily being evaluated for the treatment of cholestatic pruritus associated with primary biliary cholangitis (PBC), a chronic autoimmune liver disease. By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to a reduction in total serum bile acid (TSBA) levels. This mechanism of action directly targets a key driver of the debilitating symptoms of cholestasis. While extensive clinical data from Phase II and III trials have demonstrated its efficacy in alleviating pruritus, detailed preclinical data from animal models of liver disease are not extensively available in the public domain. This guide synthesizes the known mechanism of action, the rationale for its use based on the pathophysiology of cholestatic liver disease, and the available human pharmacokinetic data to provide a comprehensive overview for the scientific community.

Mechanism of Action: Interrupting the Enterohepatic Circulation

The core of this compound's therapeutic potential lies in its targeted inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). In a healthy state, approximately 95% of bile acids are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal circulation. This process, known as the enterohepatic circulation, is crucial for maintaining the bile acid pool necessary for digestion.

In cholestatic liver diseases such as PBC, the excretion of bile from the liver is impaired, leading to an accumulation of bile acids in the liver and systemic circulation.[1][2][3] This buildup is believed to be a primary cause of cholestatic pruritus, a severe and often intractable itch.[1][2]

This compound acts as a competitive inhibitor of IBAT, effectively blocking this reabsorption pathway. This leads to an increased excretion of bile acids in the feces, thereby reducing the total body pool of bile acids and lowering their concentration in the serum. This reduction in systemic bile acids is directly linked to the alleviation of pruritus.

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound via IBAT inhibition in the terminal ileum.

Preclinical Evaluation of IBAT Inhibitors in Liver Disease Models

While specific preclinical data on this compound is scarce, the therapeutic potential of IBAT inhibitors has been explored in various animal models of cholestatic liver disease. These models are crucial for establishing proof-of-concept and understanding the broader effects of this drug class on liver pathophysiology.

Commonly Used Animal Models

-

Mdr2 (Abcb4) Knockout Mice: These mice lack the canalicular phospholipid flippase, leading to the secretion of toxic bile and spontaneous development of sclerosing cholangitis with progressive liver fibrosis, closely mimicking features of human PBC and primary sclerosing cholangitis (PSC). Studies in these models help evaluate the anti-fibrotic and anti-cholestatic potential of new therapies.

-

Bile Duct Ligation (BDL): This surgical model induces obstructive cholestasis by tying off the common bile duct. It leads to rapid liver injury, inflammation, and fibrosis. The BDL model is often used to study the acute effects of cholestasis and the efficacy of drugs in preventing or reversing liver damage.

-

Chemically-Induced Liver Injury Models: Agents like carbon tetrachloride (CCl4) or thioacetamide (TAA) are used to induce chronic liver injury and fibrosis, providing a platform to test the anti-fibrotic effects of drug candidates.

Experimental Workflow for Preclinical Assessment

The preclinical evaluation of an IBAT inhibitor like this compound would typically follow a structured workflow to assess its efficacy and safety.

Caption: A typical experimental workflow for preclinical evaluation.

Pharmacokinetics and Metabolism (Human Data)

A study in healthy male volunteers characterized the pharmacokinetics of this compound. The drug was designed for minimal systemic absorption to confine its pharmacological action to the intestine.

| Parameter | Value | Reference |

| Absolute Oral Bioavailability | 0.05% | |

| Fraction Absorbed | 0.167% | |

| Systemic Clearance (IV) | 61.9 L/h | |

| Volume of Distribution (IV) | 16.3 L | |

| Half-life (IV) | 0.8 hours | |

| Half-life (Oral) | 6-7 hours | |

| Primary Route of Elimination (Oral) | >99% in feces (unchanged and unabsorbed) | |

| Metabolism | Minimally metabolized in humans |

Key Insights:

-

This compound exhibits exceedingly low systemic exposure after oral administration.

-

The small amount of drug that is absorbed is efficiently eliminated as an unchanged parent drug, primarily through biliary/fecal excretion.

-

The drug's "flip-flop" kinetics, with a longer oral half-life, is limited by its slow absorption.

Clinical Efficacy in Primary Biliary Cholangitis

While this guide focuses on the preclinical profile, the extensive clinical data for this compound provides the ultimate validation for its mechanism of action. The Phase III GLISTEN trial and the Phase IIb GLIMMER trial are pivotal studies demonstrating its efficacy.

Summary of Key Clinical Efficacy Data (GLISTEN Trial)

| Endpoint | This compound | Placebo | LS Mean Difference (95% CI) | p-value | Reference |

| Change from Baseline in Monthly Worst Itch NRS Score (24 weeks) | - | - | -0.72 (-1.15, -0.28) | 0.001 | |

| Change from Baseline in Itch NRS Score (Week 2) | - | - | -0.71 (-1.07, -0.34) | <0.001 | |

| Change from Baseline in Itch-related Sleep Interference NRS (24 weeks) | - | - | -0.53 (-0.98, -0.07) | 0.024 | |

| Clinically Meaningful Itch Improvement (≥3-point reduction at 24 weeks) | 56% | 43% | 13% (0%, 27%) | 0.043 |

NRS: Numerical Rating Scale (0-10); LS: Least Squares; CI: Confidence Interval

Safety and Tolerability

Consistent with its mechanism of action, the most frequently reported adverse events in clinical trials were gastrointestinal in nature. Diarrhea and abdominal pain were more common in patients receiving this compound compared to placebo. These side effects are an expected consequence of increased bile acids in the colon. Importantly, there has been no laboratory evidence to suggest that this compound causes drug-induced liver injury.

Conclusion

This compound represents a targeted therapeutic approach for cholestatic liver disease, specifically addressing the debilitating symptom of pruritus by inhibiting the ileal bile acid transporter. Its mechanism of action is well-defined, leading to a reduction in the systemic bile acid load by interrupting their enterohepatic circulation. While detailed preclinical studies in animal models of liver disease are not widely published, the strong clinical efficacy data in patients with PBC provide robust validation for its mechanism. The pharmacokinetic profile confirms its minimal systemic absorption, which is advantageous for a drug targeting an intestinal transporter. For drug development professionals, this compound serves as a prime example of a mechanistically-driven therapy that has successfully translated from a strong biological rationale to positive late-stage clinical outcomes, addressing a significant unmet need for patients with cholestatic liver disease.

References

Linerixibat: Exploring Therapeutic Horizons Beyond Cholestatic Pruritus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Linerixibat (formerly GSK2330672) is a potent, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Its primary mechanism of action involves the interruption of the enterohepatic circulation of bile acids, leading to their increased fecal excretion. While this compound has been extensively studied and is under regulatory review for the treatment of cholestatic pruritus associated with primary biliary cholangitis (PBC), the therapeutic implications of its mechanism extend to a broader range of pathophysiological conditions. This technical guide provides an in-depth review of the emerging preclinical and clinical evidence supporting the potential applications of this compound beyond cholestatic pruritus, with a focus on non-alcoholic steatohepatitis (NASH), cholangiopathy, and chronic idiopathic constipation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of IBAT inhibition.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule designed to selectively inhibit the ileal bile acid transporter (IBAT), a protein primarily expressed in the terminal ileum responsible for the reabsorption of over 95% of bile acids from the intestine back to the liver. By blocking IBAT, this compound effectively reduces the bile acid pool size in the enterohepatic circulation, leading to a decrease in serum bile acids and an increase in their fecal excretion. This targeted action not only alleviates the symptoms of cholestatic pruritus but also modulates key signaling pathways involved in hepatic and metabolic homeostasis, suggesting a wider therapeutic potential.

The inhibition of IBAT by this compound initiates a cascade of physiological responses. The reduced return of bile acids to the liver upregulates the synthesis of new bile acids from cholesterol, a process primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). This can lead to a reduction in serum low-density lipoprotein (LDL) cholesterol. Furthermore, the altered bile acid profile in the gut and liver impacts the activity of key bile acid-responsive receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). The modulation of these signaling pathways forms the scientific basis for exploring this compound's utility in a range of liver and metabolic disorders.

Potential Application: Non-Alcoholic Steatohepatitis (NASH)

Scientific Rationale

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Dysregulation of bile acid metabolism is increasingly recognized as a key contributor to the pathogenesis of NASH. Elevated and altered compositions of the bile acid pool can induce hepatocyte injury, promote inflammation, and drive fibrogenesis. By reducing the overall bile acid load on the liver, this compound may mitigate these lipotoxic effects. Furthermore, the modulation of FXR and TGR5 signaling by altered bile acid concentrations can influence lipid metabolism, glucose homeostasis, and inflammatory responses, all of which are central to NASH pathology.

Preclinical Evidence

Preclinical studies utilizing GSK2330672, the predecessor to this compound, have provided proof-of-concept for the therapeutic potential of IBAT inhibition in NASH. In a mouse model of NASH induced by a high-fat, cholesterol, and fructose diet, co-treatment with GSK2330672 and an FXR agonist, obeticholic acid, was investigated. While this specific combination therapy did not show synergistic effects on hepatic steatosis, it did lead to a significant reduction in hepatic inflammation and fibrosis compared to the control group.

Another preclinical study explored the combination of GSK2330672 with fibroblast growth factor 15 (FGF15), the murine ortholog of human FGF19, which is a key downstream effector of intestinal FXR activation. This combination therapy in a NASH mouse model demonstrated a marked reduction in the bile acid pool and dietary lipid absorption, resulting in improved obesity and NASH-related fibrosis.

Quantitative Data from Preclinical NASH Studies

| Parameter | Treatment Group | Outcome |

| Hepatic Inflammation | GSK2330672 + Obeticholic Acid | Significant reduction in hepatic monocyte chemoattractant protein (MCP)-1, interleukin (IL)-6, and IL-1β mRNA expression compared to control. |

| Hepatic Fibrosis | GSK2330672 + Obeticholic Acid | Approximately 50% reduction in Sirius Red positive area (a marker of fibrosis) compared to control. |

| Hepatic Steatosis | GSK2330672 + Obeticholic Acid | No significant reduction in hepatic triglycerides. |

| Liver Weight to Body Weight Ratio | GSK2330672 | ~20% reduction compared to control. |

| Liver Weight to Body Weight Ratio | GSK2330672 + Obeticholic Acid | Further reduction compared to GSK2330672 alone. |

Experimental Protocol: Preclinical NASH Model

-

Animal Model: Male C57BL/6J mice.

-

Diet: High-fat, cholesterol, and fructose (HFCFr) diet to induce NASH and liver fibrosis.

-

Treatment Groups:

-

Control (HFCFr diet)

-

GSK2330672 (dose not specified in the abstract)

-

Obeticholic Acid (dose not specified in the abstract)

-

GSK2330672 + Obeticholic Acid

-

-

Duration: 12 weeks of treatment.

-

Endpoints:

-

Body weight and food intake.

-

Liver to body weight ratio.

-

Hepatic triglyceride and cholesterol levels.

-

Gene expression analysis of inflammatory markers (MCP-1, IL-6, IL-1β) and fibrosis markers (ACTA2, COL1A1) in the liver via qPCR.

-

Histological analysis of liver sections stained with Sirius Red to quantify fibrosis.

-

Potential Application: Cholangiopathy and Liver Injury

Scientific Rationale

Cholangiopathies are a group of liver diseases characterized by damage to the bile ducts. The accumulation of hydrophobic bile acids is a key driver of biliary injury and fibrosis in these conditions. By reducing the bile acid pool size and altering its composition towards less hydrophobic species, this compound could protect cholangiocytes from bile acid-induced toxicity and slow disease progression.

Preclinical Evidence

A preclinical study investigated the effects of GSK2330672, alone and in combination with FGF15, in Cyp2c70 knockout (KO) mice. These mice lack the enzyme responsible for synthesizing hydrophilic muricholic acids, resulting in a "human-like" hydrophobic bile acid pool and spontaneous development of hepatobiliary injury.

In female Cyp2c70 KO mice, which exhibit more severe cholangiopathy, the combination of GSK2330672 and FGF15 was more effective than either agent alone in reversing portal inflammation, ductular reaction, and fibrosis.[1] The combination therapy led to a profound reduction in the bile acid pool size and an enrichment of the less hydrophobic tauro-conjugated ursodeoxycholic acid in the bile.[1] Interestingly, while GSK2330672 alone was largely ineffective in this severe model, it did show some benefit in male mice with a milder phenotype.[1]

Quantitative Data from Preclinical Cholangiopathy Study

| Parameter | Treatment Group | Outcome in Female Cyp2c70 KO Mice |

| Bile Acid Pool Size | GSK2330672 | ~50% reduction |

| Bile Acid Pool Size | AAV-FGF15 | ~50% reduction |

| Bile Acid Pool Size | GSK2330672 + AAV-FGF15 | ~80% reduction[1] |

| Portal Inflammation | GSK2330672 + AAV-FGF15 | More effective reversal than AAV-FGF15 alone |

| Ductular Reaction | GSK2330672 + AAV-FGF15 | More effective reversal than AAV-FGF15 alone |

| Fibrosis | GSK2330672 + AAV-FGF15 | More effective reversal than AAV-FGF15 alone |

| Gut Barrier Function | GSK2330672 | No improvement |

| Gut Barrier Function | AAV-FGF15 and Combination | Improved |

Experimental Protocol: Preclinical Cholangiopathy Model

-

Animal Model: Male and female Cyp2c70 knockout mice, aged 12 weeks.

-

Treatment Groups:

-

Control (AAV-Null injection)

-

GSK2330672 (5 mg/kg/day)

-

AAV-FGF15 (1 × 10¹¹ GC/mouse)

-

GSK2330672 + AAV-FGF15

-

-

Duration: 4 weeks.

-

Endpoints:

-

Histological analysis of liver tissue for portal inflammation, ductular reaction (CK19 staining), and fibrosis (Sirius Red and H&E staining).

-

Analysis of bile acid pool size and composition in liver, gallbladder bile, small intestine, and feces using liquid chromatography-mass spectrometry (LC-MS).

-

Assessment of gut barrier integrity through histological analysis of the colon (H&E and ZO-1 staining).

-

Gene expression analysis of key markers in the liver.

-

Potential Application: Chronic Idiopathic Constipation (CIC)

Scientific Rationale

The primary mechanism of action of this compound, increasing the concentration of bile acids in the colon, has a direct pro-secretory and pro-motility effect on the large intestine. Bile acids in the colon stimulate fluid secretion and enhance peristalsis, which can alleviate the symptoms of chronic idiopathic constipation (CIC). This makes IBAT inhibitors a promising therapeutic class for this common gastrointestinal disorder.[2]

Clinical Evidence for the IBAT Inhibitor Class

While specific clinical trial data for this compound in CIC is not yet publicly available, other IBAT inhibitors have been investigated for this indication with positive results. For example, elobixibat has been approved in Japan for the treatment of chronic constipation. Clinical trials with elobixibat have demonstrated a significant increase in the frequency of spontaneous bowel movements and an improvement in constipation-related symptoms such as straining and bloating. The most common adverse events reported are in line with the mechanism of action, namely abdominal pain and diarrhea.

Given the shared mechanism of action across the IBAT inhibitor class, it is plausible that this compound would demonstrate similar efficacy in treating CIC. Further clinical investigation is warranted to confirm this potential application.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated through the modulation of complex signaling networks. Below are diagrams illustrating the key pathways involved.

Conclusion and Future Directions

The therapeutic potential of this compound extends beyond its current primary indication of cholestatic pruritus. The preclinical evidence in models of NASH and cholangiopathy suggests that by modulating bile acid homeostasis and signaling, this compound, particularly in combination with other targeted therapies, could offer a novel approach to treating these complex liver diseases. Furthermore, the established mechanism of action of the IBAT inhibitor class strongly supports the investigation of this compound for chronic idiopathic constipation.

Future research should focus on several key areas. Firstly, dedicated preclinical studies of this compound as a monotherapy in various models of NASH and liver fibrosis are needed to fully characterize its efficacy. Secondly, clinical trials investigating the safety and efficacy of this compound in patients with NASH and CIC are a logical next step. Finally, the exploration of this compound in combination with other agents, such as FXR agonists or FGF19 analogues, represents a promising strategy for achieving synergistic therapeutic effects in complex multifactorial diseases like NASH. As our understanding of the intricate role of bile acids in health and disease continues to grow, the therapeutic applications of IBAT inhibitors like this compound are likely to expand, offering new hope for patients with a range of challenging conditions.

References

Linerixibat Early-Phase Clinical Data: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the early-phase clinical trial data for linerixibat, an investigational inhibitor of the ileal bile acid transporter (IBAT). The following sections detail the quantitative outcomes, experimental methodologies, and relevant biological pathways associated with this compound's development for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC).

Core Mechanism of Action

This compound is a minimally absorbed, orally administered small molecule designed to inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] In healthy individuals, IBAT is crucial for the enterohepatic circulation of bile acids, reabsorbing them from the terminal ileum into the portal circulation.[2] In cholestatic liver diseases like PBC, impaired bile flow leads to an accumulation of bile acids in the systemic circulation, which is thought to be a primary cause of debilitating pruritus (itching).[3][4] By blocking IBAT, this compound increases the fecal excretion of bile acids, thereby reducing their concentration in the bloodstream and alleviating pruritus.

Phase 2b "GLIMMER" Trial (NCT02966834)

The GLIMMER study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the dose-response, efficacy, and safety of this compound for cholestatic pruritus in patients with PBC.

Experimental Protocol

The trial enrolled 147 adult patients with PBC and moderate-to-severe pruritus, defined as a score of ≥4 on a 0-10 numerical rating scale (NRS). The study consisted of a 4-week single-blind placebo run-in period, followed by randomization to a 12-week double-blind treatment period, and a subsequent 4-week single-blind placebo follow-up. Patients with an NRS score of ≥3 at the end of the run-in period were randomized to receive either placebo or one of five this compound dosing regimens. The primary endpoint was the change from baseline in the mean worst daily itch (MWDI) score at week 16.

Efficacy Data

While the primary analysis of the mean change from baseline in the intent-to-treat population was not statistically significant, a post-hoc analysis revealed significant improvements in itch in three this compound groups compared to placebo over the 12-week treatment period.

| Treatment Group | N | Mean Change from Baseline in MWDI Score at Week 16 | p-value (vs. Placebo) |

| Placebo | 36 | -1.73 | - |

| 20mg once daily (QD) | 16 | -2.19 | Not Significant |

| 90mg once daily (QD) | 23 | -2.60 | Not Significant |

| 180mg once daily (QD) | 27 | -2.60 | 0.0424 |

| 40mg twice daily (BID) | 23 | -2.86 | 0.0105 |

| 90mg twice daily (BID) | 22 | -2.25 | 0.0370 |

Data sourced from post-hoc analysis of the GLIMMER trial.

Notably, in a subset of patients with moderate to severe pruritus (baseline NRS ≥ 4), the 40 mg twice-daily dose showed a significant improvement in itch versus placebo (p=0.037). This dose also demonstrated significant improvements in the social and emotional domains of the PBC-40 quality of life questionnaire.

Safety and Tolerability

The most frequently reported adverse events were gastrointestinal in nature, consistent with this compound's mechanism of action. Diarrhea and abdominal pain were the most common, with the incidence of diarrhea increasing with higher doses. The safety and tolerability profile was deemed acceptable for progression to Phase 3 trials.

| Adverse Event | Placebo (N=36) | This compound (All Doses, N=111) |

| Drug-Related AEs | 19% | 31% - 78% |

| Diarrhea | Not specified | Up to 64% |

| Abdominal Pain | Not specified | Reported |

| Discontinuation due to AEs | Not specified | 10% (due to diarrhea or abdominal pain) |

Data aggregated from GLIMMER trial reports.

Phase 3 "GLISTEN" Trial (NCT04950127)

Following the encouraging results from the GLIMMER trial, the Phase 3 GLISTEN trial was initiated to further evaluate the efficacy and safety of this compound in adults with PBC and cholestatic pruritus.

Efficacy Data

The GLISTEN trial met its primary endpoint, demonstrating a statistically significant improvement in itch for patients treated with this compound compared to placebo over 24 weeks.

| Endpoint | This compound (40mg BID) | Placebo | Adjusted Mean Difference (95% CI) | p-value |

| Change from Baseline in Monthly Itch Score (WI-NRS) at Week 24 | -2.86 | -2.15 | -0.72 (-1.15, -0.28) | 0.0013 |

| Change in Itch-related Sleep Interference (NRS) at Week 24 | - | - | -0.53 (-0.98, -0.07) | 0.024 |

Data from the GLISTEN Phase 3 trial.

Furthermore, a higher percentage of patients in the this compound group achieved a clinically meaningful improvement in itch (defined as a ≥3-point reduction in the Worst Itch-Numerical Rating Scale) at week 24 compared to the placebo group (56% vs. 43%). The improvement in itch was observed as early as two weeks into treatment and was sustained throughout the trial.

Safety and Tolerability

The safety profile of this compound in the GLISTEN trial was consistent with previous findings. The most common adverse event was diarrhea, which was mostly mild in intensity. The discontinuation rate due to diarrhea was 4% in the this compound group compared to less than 1% in the placebo group.

Conclusion

The early-phase clinical trial data for this compound demonstrate a consistent and clinically meaningful reduction in cholestatic pruritus for patients with PBC. The mechanism of action, targeting the reabsorption of bile acids in the ileum, is supported by the observed efficacy and the nature of the adverse events. The positive results from the Phase 3 GLISTEN trial position this compound as a promising future therapeutic option for a significant unmet need in the management of PBC.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Linerixibat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linerixibat, also known as GSK2330672, is a potent, orally active, and non-absorbable inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the excretion of bile acids in feces. This mechanism of action has shown therapeutic potential in treating cholestatic pruritus associated with primary biliary cholangitis (PBC), a chronic autoimmune liver disease.[3][4][5] This document provides detailed application notes and protocols for the chemical synthesis of this compound, based on methodologies developed by GlaxoSmithKline (GSK).

The synthesis of this compound presents a significant challenge due to the presence of a complex benzothiazepine core with two stereocenters, one of which is a quaternary carbon. A key innovation in the synthesis is a sulfur-controlled approach that allows for the stereospecific construction of these centers. This methodology utilizes an episulfonium-controlled Ritter reaction followed by a sulfoxide-directed reduction to establish the desired stereochemistry.

These application notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis pathway and the practical experimental procedures required to produce this compound.

This compound Synthesis Pathway

The synthesis of this compound can be broadly divided into the construction of the key benzothiazepine core and the subsequent elaboration to the final active pharmaceutical ingredient. The following diagram illustrates a reported synthetic pathway.

Caption: A generalized synthetic scheme for this compound.

Key Experimental Protocols

The following protocols are detailed descriptions of the key transformations in the synthesis of this compound.

Protocol 1: Episulfonium-Controlled Ritter Reaction

This protocol describes the formation of a key intermediate through a stereospecific Ritter reaction, where the stereochemistry is controlled by the formation of an episulfonium ion.

Materials:

-

Appropriate alkene precursor

-

Nitrile (e.g., acetonitrile)

-

Lewis acid or protic acid catalyst

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the alkene precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

-

Add the nitrile to the reaction mixture.

-

Slowly add the acid catalyst to initiate the reaction. The formation of an episulfonium intermediate directs the nucleophilic attack of the nitrile.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

-